Nonaethylene Glycol Monomethyl Ether

Descripción

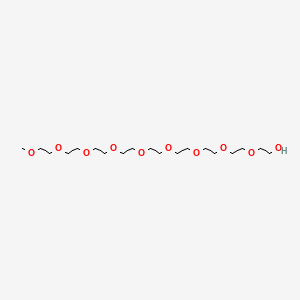

Structure

2D Structure

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHAVLIDQNWEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462861 | |

| Record name | Nonaethylene Glycol Monomethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-68-6 | |

| Record name | Nonaethylene Glycol Monomethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context of Polyethylene Glycol Derivatives

Polyethylene (B3416737) glycols (PEGs) are hydrophilic polymers synthesized from ethylene (B1197577) oxide. walshmedicalmedia.com Their derivatives are a class of compounds that have become indispensable in biomedical and pharmaceutical research due to their biocompatibility, solubility in water, and ability to modify the properties of other molecules. walshmedicalmedia.comnih.gov The process of covalently attaching PEG derivatives to molecules, known as "PEGylation," is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. walshmedicalmedia.combiochempeg.com This modification can enhance the water solubility and stability of drugs, prolong their circulation time in the bloodstream, and reduce immunogenicity. nih.govbiochempeg.com

The versatility of PEG derivatives is further demonstrated by their use in creating hydrogels. walshmedicalmedia.com These cross-linked polymer networks can hold large amounts of water and are used extensively for controlled drug release, as scaffolds in tissue engineering, and for wound healing applications. walshmedicalmedia.comnews-medical.net Researchers have synthesized extensive libraries of PEG derivatives with various functional groups to allow for conjugation with a wide array of biologically active molecules, including peptides, proteins, and small-molecule drugs. walshmedicalmedia.comnih.gov The ability to create linear, branched, or multi-arm PEG structures allows for fine-tuning of material properties such as degradation kinetics, mechanical strength, and biological response, making them a cornerstone of modern drug delivery and regenerative medicine research. walshmedicalmedia.comnews-medical.net

Nonaethylene Glycol Monomethyl Ether As a Specific Polyethylene Glycol Oligomer

Advanced Synthetic Routes for High Oligomeric Purity

Achieving high oligomeric purity in the synthesis of this compound requires controlled, stepwise approaches that build the molecule from smaller, well-defined units. This minimizes the polydispersity often associated with standard polymerization techniques.

A successful strategy for synthesizing this compound with high purity involves a controlled, stepwise coupling process. google.com This method avoids the direct polymerization of ethylene oxide, which can lead to a broad distribution of chain lengths. Instead, it utilizes starting materials that are already available in high oligomeric purity. google.com

The process involves coupling smaller oligoethylene glycol chains. For instance, a synthesis can begin by reacting a triethylene glycol derivative with triethylene glycol monomethyl ether to form a hexaethylene glycol intermediate. This intermediate is then further reacted with another triethylene glycol unit to build the final nonaethylene glycol chain. google.com This iterative chain-extension methodology allows for precise control over the final product's length. researchgate.net

A significant challenge in the synthesis of specific oligoethylene glycols is the occurrence of side reactions that compromise the purity of the final product. One such side reaction is "chain clipping," where an ethylene glycol unit is inadvertently removed from the chain during the coupling process. google.com For example, the coupling of hexaethylene glycol monobenzyl ether with triethylene glycol monomethyl ether has been found to result in this chain clipping, producing octaethylene glycol monomethyl ether as a significant side product. google.com

To mitigate this, a synthetic route has been developed that does not appear to initiate the chain clipping reaction. google.com This process involves carefully chosen intermediates and reaction conditions. By starting with highly pure triethylene glycol monomethyl ether and a protected triethylene glycol unit, and coupling them in a stepwise manner, the formation of undesired oligomer lengths is minimized, leading to this compound with a high level of oligomeric purity. google.com

The efficiency of the coupling reactions is highly dependent on the choice of leaving groups and coupling agents. The leaving group must be sufficiently reactive to be displaced in a nucleophilic substitution reaction. nih.gov In the synthesis of this compound, suitable leaving groups are often activated esters. google.com

Mesylate and tosyl groups are commonly employed as effective leaving groups for these types of syntheses. google.comnih.gov The coupling agent's role is to deprotonate the hydroxyl group of the oligoethylene glycol, creating a potent nucleophile (an alkoxide) that can then attack the carbon atom attached to the leaving group of the other reactant molecule. google.com Strong bases are typically used for this purpose. google.com

| Component Type | Examples | Function in Synthesis |

|---|---|---|

| Leaving Groups | Tosyl, Mesylate, Tresylate | Facilitates nucleophilic substitution during the coupling reaction. google.comnih.gov |

| Coupling Agents | Potassium tert-butoxide, Potassium hydride, Potassium hexamethyldisilazide | Deprotonates the hydroxyl group to form a reactive alkoxide for coupling. google.com |

Protecting groups are often necessary during the stepwise synthesis to prevent unwanted side reactions at one end of the glycol chain while the other end is being modified. The benzyl (B1604629) group is a common choice for protecting the terminal hydroxyl group. Once the desired nonaethylene glycol chain length is assembled (as nonaethylene glycol monobenzyl monomethyl ether), this protecting group must be removed. google.com

This deprotection is typically achieved through a hydrogenation step. google.com The reaction is carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in a hydrogen atmosphere. google.com This process, known as hydrogenolysis, cleaves the benzyl ether bond to yield the free hydroxyl group of the final this compound product. This method is highly efficient, with reported yields as high as 97%. google.com

| Reactant | Catalyst | Solvent | Reaction Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| Nonaethylene glycol monobenzyl monomethyl ether | 10% Palladium on carbon | Tetrahydrofuran | Stirred under an atmosphere of hydrogen for 65 minutes | This compound | 97% |

Summary of a representative hydrogenation reaction for the final deprotection step in this compound synthesis. google.com

Derivatization and Functionalization Strategies

The terminal hydroxyl group of this compound is a key site for chemical modification, allowing it to be attached to other molecules. This functionalization is central to its use as a linker or modifier for pharmaceutically active agents.

Esterification is a common and effective strategy for conjugating this compound to active pharmaceutical agents (APIs) that contain a carboxylic acid group. This reaction forms a stable ester linkage between the glycol linker and the API. nih.gov

The Steglich esterification is a widely used method for this purpose, employing a coupling agent and a catalyst to facilitate the reaction under mild conditions. sapub.org Dicyclohexylcarbodiimide (DCC) is frequently used as the coupling agent, which activates the carboxylic acid of the API. 4-Dimethylaminopyridine (DMAP) is often added as a catalyst to promote the reaction. nih.govsapub.org This direct condensation reaction has been successfully used to graft polyethylene (B3416737) glycol monomethyl ether onto polymer backbones and to conjugate it with molecules like 7-theophyllineacetic acid. nih.govsapub.org The selection of reaction conditions can influence the yield of the desired ester conjugate versus potential side products. researchgate.net

| Reactant 1 (Linker) | Reactant 2 (API model) | Coupling Agent | Catalyst | Reaction Type |

|---|---|---|---|---|

| Diethylene glycol monomethyl ether | 7-Theophyllineacetic acid | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Esterification |

| Polyethylene glycol monomethyl ether | Poly(methacrylic acid-co-methyl methacrylate) | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Direct Condensation (Esterification) |

Examples of reagents used in esterification reactions for conjugating oligoethylene glycol monomethyl ethers. nih.govsapub.orgresearchgate.net

Mechanistic Studies of Synthetic Pathways

The synthesis of this compound is achieved through the sequential addition of ethylene oxide monomers to a methanol (B129727) initiator, a process known as ethoxylation. This is a form of anionic ring-opening polymerization (AROP). The mechanistic pathway is governed by distinct kinetic and thermodynamic principles.

Thermodynamic Analysis: The primary thermodynamic driving force for the polymerization of ethylene oxide is the significant strain energy of its three-membered ring, which is approximately 110–115 kJ/mol. acs.org The ring-opening reaction relieves this strain, resulting in a highly favorable negative enthalpy of reaction (ΔH). libretexts.org However, the process is entropically disfavored (negative ΔS) because it involves the conversion of multiple, disordered monomer molecules into a single, more ordered oligomer chain. libretexts.org

The spontaneity of the reaction is described by the Gibbs free energy equation, ΔG = ΔH – TΔS. Due to the negative ΔH and negative ΔS, the polymerization is thermodynamically favored at lower temperatures, where the large, negative enthalpy term dominates the expression. libretexts.org

Kinetic Analysis: The kinetics of the oligomer formation follow a chain-growth mechanism. google.com The process consists of two main stages:

Initiation: A strong base deprotonates the methanol initiator to form a highly nucleophilic methoxide (B1231860) anion (CH₃O⁻). This anion then attacks a molecule of ethylene oxide, opening the ring and forming the initial mono-adduct with a new alkoxide active center.

Propagation: The newly formed alkoxide end-group of the growing chain acts as the nucleophile in subsequent steps, sequentially attacking additional ethylene oxide molecules. Each addition regenerates the reactive alkoxide at the chain end, allowing the oligomer to grow. This process continues until the desired chain length (nine ethylene oxide units) is statistically achieved.

The rate of polymerization is dependent on the concentration of the growing alkoxide chains and the ethylene oxide monomer. Quantum chemical studies using density functional theory (DFT) on the polymerization of ethylene oxide initiated by sodium methoxide have provided insight into the energy barriers of these steps. The chain initiation step is highly exothermic (releasing ~92.6 kJ/mol) with no significant energy barrier. semanticscholar.org The subsequent chain growth (propagation) step, however, must overcome an activation energy barrier calculated to be approximately 101 kJ/mol. semanticscholar.org

| Parameter | Description | Value/Nature |

|---|---|---|

| Driving Force (Thermodynamic) | Relief of epoxide ring strain | ~110-115 kJ/mol acs.org |

| Enthalpy of Polymerization (ΔH) | Exothermic due to ring opening | Highly Negative libretexts.org |

| Entropy of Polymerization (ΔS) | Decrease in disorder (monomers to polymer) | Negative libretexts.org |

| Gibbs Free Energy (ΔG) | Reaction is favorable at lower temperatures | Negative (under appropriate conditions) libretexts.org |

| Activation Energy (Propagation) | Energy barrier for addition of EO to growing chain | ~101 kJ/mol (DFT calculation) semanticscholar.org |

The synthesis of this compound via the ring-opening polymerization of ethylene oxide (EO) is critically dependent on the catalytic system employed. These systems create the active species that initiate and propagate the polymer chain. The primary catalytic pathways are anionic and coordination polymerization.

Anionic Polymerization Catalysts: This is the most established and widely used method for producing poly(ethylene glycol) ethers. acs.org The catalysts are typically strong bases that generate a nucleophilic alkoxide from an alcohol initiator (e.g., methanol).

Alkali Metal Hydroxides: Potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are common, cost-effective catalysts. google.com They react with the initiator to form an equilibrium concentration of the active alkoxide species.

Alkali Metal Alkoxides: Pre-formed alkoxides, such as sodium methoxide (NaOCH₃), can also be used directly as initiators. google.com This avoids the presence of water that is formed when using hydroxides.

Organometallic Reagents: For laboratory-scale synthesis requiring high purity and control, reagents like potassium naphthalenide or cumyl potassium can be used to generate the initiating alkoxide under anhydrous conditions. ugr.es

The choice of the counter-ion (e.g., K⁺, Na⁺, Li⁺) is important; potassium is often preferred as it results in less ion-pairing with the growing alkoxide chain, leading to faster propagation rates compared to sodium or lithium. ugr.espatentalert.com

Coordination Polymerization Catalysts: These systems involve a metal center to which the ethylene oxide monomer coordinates before being attacked by the nucleophilic initiator. This mechanism can offer better control over the polymerization process and reduce side reactions.

Double-Metal Cyanide (DMC) Catalysts: These are highly active catalysts that can produce polyethers with low levels of unsaturation. bohrium.com They are commercially significant for polyether polyol production.

Organoaluminum-Based Systems: Catalyst compositions combining an organoaluminum compound (e.g., triisobutylaluminum) with an alkali metal alkoxide or hydroxide have been developed. magtech.com.cnnwpu.edu.cn The organoaluminum compound can act as a monomer activator, complexing with the EO and making it more susceptible to nucleophilic attack. magtech.com.cn

Alkaline-Earth Catalysts: Amides and amide-alkoxides of alkaline-earth metals like calcium are highly active catalysts for EO polymerization. acs.org

| Catalyst Type | Mechanism | Examples | Key Characteristics |

|---|---|---|---|

| Alkali Metal Hydroxides | Anionic | KOH, NaOH | Cost-effective, widely used in industry. google.com |

| Alkali Metal Alkoxides | Anionic | Sodium Methoxide (NaOCH₃) | Direct initiation, avoids water by-product. google.com |

| Organoaluminum Systems | Coordination/Anionic | Triisobutylaluminum + KOH | Can activate the EO monomer for faster reaction. magtech.com.cnnwpu.edu.cn |

| Double-Metal Cyanide (DMC) | Coordination | Zinc hexacyanocobaltate | High activity, produces polymers with low side products. bohrium.com |

| Alkaline-Earth Compounds | Coordination/Anionic | Calcium amide-alkoxides | Very high activity for EO polymerization. acs.org |

Advanced Applications in Materials Science and Polymer Chemistry

Role in Drug Delivery Systems and Pharmaceutical Formulations

The utility of nonaethylene glycol monomethyl ether in pharmaceuticals is primarily linked to its amphiphilic nature, biocompatibility, and ability to modify the properties of active pharmaceutical ingredients (APIs).

Co-solvent and Solubilizing Agent in Pharmaceutical Formulations

In liquid and semi-solid pharmaceutical formulations, this compound serves as a versatile co-solvent and solubilizing agent. Its excellent solubility and low volatility make it a valued component. It is incorporated into ointments, bases for cosmetics and pharmaceuticals, and as a solvent to ensure the uniform distribution of the API within the formulation. This ensures product stability and consistent performance.

| Function in Formulations | Description | Primary Benefit |

| Solubilizing Agent | Increases the solubility of poorly water-soluble drug molecules. | Enhances bioavailability and allows for effective formulation of challenging APIs. |

| Co-solvent | Works in conjunction with other solvents (e.g., water) to create a stable solution for the API. | Improves the physical stability and homogeneity of liquid and semi-solid dosage forms. |

| Humectant | Attracts and retains moisture. | Useful in topical formulations to maintain skin hydration. |

| Plasticizer | Imparts flexibility and reduces brittleness in solid dosage forms or films. | Improves the mechanical properties of the final product. |

PEGylation for Improved Drug Bioavailability and Efficacy

PEGylation is a well-established strategy in drug development that involves the covalent attachment of PEG chains to therapeutic molecules, such as proteins, peptides, or small drugs. This compound, as a monodisperse PEG oligomer (often denoted as mPEG9), is a building block for this process. The attachment of these PEG chains enhances the therapeutic properties of the parent molecule in several ways.

PEGylation can significantly improve the pharmacokinetic profile of a drug by increasing its hydrodynamic size. This larger size reduces renal clearance, thereby prolonging the drug's circulation time in the bloodstream. Furthermore, the flexible PEG chain creates a protective hydrophilic shield around the drug molecule, which can mask it from the host's immune system, reducing immunogenicity, and limit degradation by proteolytic enzymes.

| Benefit of PEGylation | Mechanism | Therapeutic Impact |

| Increased Half-Life | The larger hydrodynamic radius of the PEGylated molecule reduces the rate of kidney filtration. | Longer circulation time, leading to less frequent dosing. |

| Reduced Immunogenicity | The PEG chain sterically hinders recognition by antibodies and immune cells. | Lower risk of an adverse immune response to the therapeutic agent. |

| Enhanced Stability | The hydrophilic shield protects the drug from enzymatic degradation. | Improved stability in biological fluids and during storage. |

| Improved Solubility | The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs. | Better formulation characteristics and bioavailability. |

This compound itself is also used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.

Application in Nanomaterials for Biomedical Uses

In the field of nanomedicine, surface modification of nanoparticles is critical to their success in vivo. This compound and its derivatives are frequently used to coat the surface of nanomaterials such as liposomes, polymeric nanoparticles, and nanogels.

This surface coating, a form of PEGylation, imparts "stealth" characteristics to the nanoparticles. The hydrophilic and flexible PEG layer prevents the adsorption of opsonin proteins from the blood, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS). By avoiding this recognition, PEGylated nanoparticles can circulate in the bloodstream for extended periods, increasing the probability of reaching their target tissue, such as a tumor, through the enhanced permeability and retention (EPR) effect. Recent advancements have led to the development of nanogels—three-dimensional crosslinked polymeric nanomaterials—for applications in drug delivery, and PEG derivatives are integral to their formulation for biocompatibility.

Contribution to Novel Polymer Systems

The chemical structure of this compound, with its terminal hydroxyl group, makes it an ideal building block for creating more complex and functional polymer architectures.

Graft Polymer Compounds

Graft polymers consist of a main polymer backbone with one or more side chains (grafts) that differ in composition or structure. These materials are of significant interest because they combine the properties of both the backbone and the grafted chains. This compound and its reactive derivatives, such as poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), are commonly used to create these structures through "grafting to" or "grafting from" methods.

When densely grafted onto a linear polymer backbone, these PEG side chains create a "molecular brush" or "bottlebrush" architecture. Steric repulsion between the densely packed side chains forces the polymer backbone into an extended, rigid conformation. These unique structures have applications in areas ranging from thermoplastic elastomers to advanced drug delivery vehicles.

Polyethylene (B3416737) Glycol-Modified Functional Coatings

The incorporation of polyethylene glycol (PEG) moieties, such as this compound, into functional coatings is a key strategy for modifying surface properties. These modifications are particularly aimed at enhancing hydrophilicity and imparting anti-fouling characteristics. The hydrophilic nature of the ethylene (B1197577) glycol units attracts a layer of water molecules to the surface, which can act as a barrier to prevent the adhesion of proteins, cells, and other biomolecules. This "anti-fouling" property is critical in a variety of applications, from biomedical devices to marine coatings.

Polymer brushes of poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), a polymer derived from monomers similar to this compound, have been shown to significantly reduce non-specific protein adsorption on various surfaces. nih.govduke.edu This resistance to biofouling is attributed to the hydration layer formed by the oligo(ethylene glycol) side chains. nih.gov The effectiveness of these coatings is influenced by the length of the oligo(ethylene glycol) chain, with studies on self-assembled monolayers (SAMs) indicating that the degree of fouling resistance can vary with the number of ethylene glycol units. nih.gov While specific research on coatings formulated directly with this compound is emerging, the principles established with closely related POEGMA systems suggest its strong potential for creating biocompatible and fouling-resistant surfaces. nih.gov

| Coating Parameter | Observation | Implication for this compound-based Coatings |

| Surface Property | Enhanced hydrophilicity and protein resistance with POEGMA brushes. nih.govduke.edu | Coatings modified with this compound are expected to exhibit excellent anti-fouling behavior. |

| Hydration Layer | Formation of a tightly bound water layer is key to anti-fouling properties. nih.gov | The nine ethylene glycol units would effectively create a hydration barrier. |

| Chain Length | Fouling resistance is dependent on the oligo(ethylene glycol) chain length. nih.gov | The specific length of nine ethylene glycol units offers a precise tool for tuning surface properties. |

Thermoresponsive Homopolymers

Homopolymers synthesized from methacrylate derivatives of oligo(ethylene glycol) methyl ethers, such as nona(ethylene glycol) methyl ether methacrylate (NEGMA), exhibit thermoresponsive behavior in aqueous solutions. This property, characterized by a lower critical solution temperature (LCST), is of significant interest for "smart" materials that respond to changes in temperature. Below the LCST, the polymer is soluble in water, while above this temperature, it undergoes a phase transition and becomes insoluble.

A study investigating a library of thermoresponsive homopolymers based on poly(ethylene glycol) (m)ethyl ether methacrylate monomers demonstrated that the cloud point, an indicator of the LCST, is influenced by several factors, including the number of ethylene glycol units in the monomer. Generally, a decrease in the number of ethylene glycol groups or an increase in the molar mass of the polymer leads to a lower cloud point. The terminal functional group (e.g., methoxy (B1213986) vs. ethoxy) also plays a dominant role in determining the thermoresponsive properties. For homopolymers of NEGMA, the presence of nine ethylene glycol units provides a specific hydrophilic-lipophilic balance that dictates its LCST.

| Polymer Parameter | Effect on Cloud Point (LCST) | Relevance to Poly(nonaethylene glycol methyl ether methacrylate) |

| Number of Ethylene Glycol Units | Decreasing the number of EG units lowers the cloud point. | The nine EG units in NEGMA contribute to a specific, tunable LCST. |

| Molar Mass (MM) | Increasing the molar mass lowers the cloud point. | The thermoresponsive behavior of poly(NEGMA) can be controlled by its molecular weight. |

| End Functional Group | The end group (methoxy or ethoxy) has a dominant effect. | The methyl ether end group of NEGMA is a key determinant of its thermoresponsive properties. |

Amphiphilic Block Copolymers for Drug Delivery

Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic polymer chains linked together, are extensively studied for their potential in drug delivery applications. nih.gov In aqueous environments, these copolymers can self-assemble into nanoscopic core-shell structures, such as micelles, with a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that provides stability and biocompatibility. nih.gov

The hydrophilic block is often composed of polyethylene glycol (PEG) or oligo(ethylene glycol) derivatives due to their biocompatibility and ability to prolong circulation time in the body. nih.govrsc.orgmdpi.com While specific studies detailing the use of a this compound block are not abundant, research on amphiphilic block copolymers with poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) as the hydrophilic segment provides valuable insights. nih.govrsc.org These copolymers have been shown to form stable micelles that can effectively load and release therapeutic agents in response to specific stimuli, such as pH. nih.gov The defined length of the this compound chain would allow for precise control over the hydrophilic-lipophilic balance of the block copolymer, influencing micelle size, drug loading capacity, and release kinetics.

| Block Copolymer Characteristic | Role of the Hydrophilic Block | Anticipated Role of a this compound Block |

| Self-Assembly | Forms the stabilizing corona of the micelle in aqueous solution. nih.gov | Would form a well-defined, hydrophilic shell, ensuring micellar stability. |

| Biocompatibility | PEG and its derivatives are known to reduce immunogenicity and prolong circulation time. nih.govrsc.orgmdpi.com | Expected to impart "stealth" properties to the drug carrier, enhancing its therapeutic efficacy. |

| Drug Release | The nature of the hydrophilic block can influence the release profile of the encapsulated drug. nih.gov | The specific length and properties of the nonaethylene glycol chain would allow for fine-tuning of drug release. |

Interfacial Phenomena and Surfactant-Like Characteristics

The molecular structure of this compound, with its distinct hydrophilic and lipophilic segments, suggests its potential to act as a surfactant. This section explores the surfactant-like characteristics of this compound and its behavior at interfaces.

Potential Surfactant-Like Characteristics and Membrane Interactions

Non-ionic surfactants can interact with biological membranes, leading to changes in membrane properties. Studies on non-ionic surfactants with similar structures to this compound, such as nonaethylene glycol monododecyl ether, have shown that these molecules can penetrate model cell membranes. This interaction is dependent on the amphiphilicity of the surfactant. Surfactants with intermediate amphiphilicity can rapidly fuse with the lipid membrane, potentially leading to the formation of pores.

Research on the interaction of non-charged surfactants with biomimetic membranes has revealed that they can induce transient changes in the transmembrane electric potential. acs.org This effect is attributed to the surfactant altering the membrane's permeability to inorganic ions. acs.org The distribution of the non-ionic surfactant between the aqueous solution and the membrane modifies the local properties of the membrane, influencing ion transport. acs.org Given its amphiphilic nature, this compound is expected to exhibit similar behavior, partitioning into lipid membranes and potentially altering their structural and electrical properties.

Non-ionic Surfactant Properties in Protein Separation and Purification

The surfactant properties of polyethylene glycol ethers are utilized in the separation and purification of proteins. Non-ionic surfactants are often employed in these processes because they can solubilize and stabilize proteins without causing denaturation. Nonaethylene glycol monododecyl ether, a non-ionic surfactant, is specifically used for protein separation and purification.

Furthermore, poly(ethylene) glycol monomethyl ethers have been successfully used in the crystallization of hydrophobic proteins. They are considered a valuable alternative to traditional poly(ethylene) glycols for this purpose, sometimes leading to improved crystal quality. This suggests that this compound could serve as an effective agent in crystallographic studies of challenging proteins.

Molecular Array Behavior at Interfaces

The amphiphilic nature of this compound dictates its behavior at interfaces, such as the air-water interface. When spread on a water surface, these molecules are expected to form a monolayer, with the hydrophilic oligo(ethylene glycol) chains in contact with the water and the more hydrophobic methyl ether and the rest of the molecule oriented towards the air. This self-assembly is driven by the minimization of free energy at the interface.

Studies on oligo(ethylene glycol)-terminated self-assembled monolayers (SAMs) on gold surfaces have demonstrated that the interactions between these surfaces are purely repulsive, which is a key factor in their anti-fouling properties. nih.govnih.gov The formation of Langmuir monolayers of oligo(ethylene glycol) dendrons at the air/water interface has also been investigated, revealing different conformational transitions as the monolayer is compressed. At large molecular areas, the oligo(ethylene glycol) chains tend to lie flat on the water surface in a "pancake" structure. Upon compression, these chains can adopt a more upright "brush" conformation. It is anticipated that this compound would exhibit similar self-assembly and conformational changes at interfaces, forming ordered molecular arrays.

Biological and Biomedical Research

Interactions with Biological Systems at a Molecular Level

While not typically known for direct, independent bioactivity, the physicochemical characteristics of nonaethylene glycol monomethyl ether influence the biological interactions of the larger molecules into which it is incorporated.

The incorporation of polyethylene (B3416737) glycol chains into nanocarriers for drug delivery plays a significant role in their cellular uptake. Research on various PEG-functionalized nanoparticles indicates that their internalization is often an energy-dependent process involving endocytosis. mdpi.comnih.gov Specific pathways, such as clathrin-mediated endocytosis and macropinocytosis, have been identified as mechanisms for the cellular entry of nanoparticles containing PEG derivatives. nih.gov Studies on certain porphyrazine compounds functionalized with thio-tetra(ethylene glycol) monomethyl ether, a related structure, showed that these molecules were preferentially absorbed by tumor cells, suggesting their potential as diagnostic agents. nih.gov The presence of the PEG chain can influence how these larger constructs interact with the cell membrane and are subsequently internalized.

Role as a Structural Component in Bioactive Molecules

The most prominent role of this compound in biomedical research is as a precursor and linker in the synthesis of advanced therapeutic molecules.

This compound is a direct precursor in the synthesis of Benzonatate, a non-narcotic antitussive (cough suppressant) drug. nih.govdrugbank.com The drug is produced through the formal condensation of 4-(butylamino)benzoic acid with this compound. nih.gov Structurally related to local anesthetics like procaine (B135) and benzocaine, Benzonatate's primary mechanism of action is the anesthetic effect it exerts on the stretch sensors located in the lungs and pleura, which helps to suppress the cough reflex. nih.govdrugbank.com

| Feature | Description |

| Drug | Benzonatate |

| Precursors | 4-(butylamino)benzoic acid and this compound |

| Drug Class | Non-narcotic Antitussive, Local Anesthetic |

| Mechanism | Desensitizes pulmonary stretch receptors and vagal afferent fibers by blocking voltage-gated sodium channels. nih.govwikipedia.org |

| Therapeutic Effect | Symptomatic relief of cough. wikipedia.orgdrugbank.com |

This compound serves as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are innovative heterobifunctional molecules designed to remove specific disease-causing proteins from cells. nih.govnih.gov They function by simultaneously binding to a target protein and an E3 ubiquitin ligase. medchemexpress.commdpi.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the proteasome. nih.gov

The linker component is critical to the PROTAC's function, connecting the target-binding ligand to the E3 ligase-binding ligand. nih.gov The length and composition of the linker, often an alkyl or PEG chain, play a crucial role in the physicochemical properties and biological activity of the PROTAC. nih.gov this compound provides a flexible and soluble chain of a specific length, which is essential for facilitating the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) that leads to protein degradation. nih.govnih.gov

| PROTAC Component | Function | Role of this compound |

| Target-Binding Ligand (Warhead) | Binds to the specific protein of interest (POI) intended for degradation. nih.gov | Not applicable. |

| E3 Ligase-Binding Ligand (Anchor) | Recruits a specific E3 ubiquitin ligase. nih.gov | Not applicable. |

| Linker | Connects the "warhead" and the "anchor," positioning them correctly to form a ternary complex. nih.govmedchemexpress.com | Serves as a flexible, hydrophilic PEG-based linker. medchemexpress.com |

In Vitro and In Vivo Release and Degradation Studies

Research into the application of this compound derivatives in drug delivery systems highlights their potential for controlled release and biocompatible degradation. While specific studies focusing solely on this compound are limited, research on derivatives such as polyethylene glycol monomethyl ether-polymandelic acid (mPEG-PMA) provides valuable insights.

In one study, microspheres composed of mPEG-PMA were loaded with Panax notoginseng saponins (B1172615) (PNS) to evaluate their release and degradation properties. The in vitro release profile of these PNS-loaded microspheres demonstrated a stable and sustained release without a significant initial burst. Over a period of 12 days, the microspheres steadily released the encapsulated drug, and they were observed to degrade completely within 60 days. mdpi.com The rate of drug release was found to be correlated with the proportion of the hydrophilic mPEG block in the copolymer, indicating that the release kinetics can be modulated by altering the polymer composition. mdpi.com

The degradation of such polymeric materials is a critical factor for their biomedical applications. For instance, the degradation of mPEG-PMA microspheres in vitro was monitored by changes in pH, molecular weight, and mass loss over time. The hydrolytic breakdown of anhydride (B1165640) bonds in the polymandelic acid backbone leads to a decrease in the polymer's molecular weight and mass, resulting in the gradual erosion of the microspheres. mdpi.com While in vivo degradation kinetics of propylene (B89431) glycol monomethyl ether acetate (B1210297) have been studied, showing rapid hydrolysis, specific in vivo degradation data for this compound derivatives from the reviewed literature is not available. nih.gov

Table 1: In Vitro Release and Degradation of mPEG-PMA Microspheres (Note: The following data is for a derivative of polyethylene glycol monomethyl ether, as specific data for this compound was not available in the reviewed literature.)

| Parameter | Observation | Timeframe |

| In Vitro Drug Release | Stable and sustained release | 12 days |

| No significant burst release | Initial phase | |

| In Vitro Degradation | Complete degradation | 60 days |

Evaluation of Hemolytic, Anticoagulant, and Cytotoxicity Profiles

The biocompatibility of this compound and its derivatives is a crucial aspect of their potential use in biomedical applications that involve direct contact with blood. Hemolytic activity, anticoagulant properties, and cytotoxicity are key parameters in assessing this biocompatibility.

Studies on copolymers derived from polyethylene glycol methyl ether methacrylate (B99206) (PEGMA) provide insights into the hemolytic potential of such materials. In an investigation of cationic amphiphilic copolymers of PEGMA and a thiazole (B1198619) moiety, the hemolytic activity was found to be significantly influenced by the length of the hydrophobic alkyl chain used for quaternization. Copolymers quaternized with a shorter butyl chain exhibited substantially lower hemolytic activity compared to those with a longer octyl chain. mdpi.com This suggests that the hydrophobic-hydrophilic balance is a critical determinant of hemocompatibility. The incorporation of PEGMA units into the copolymer structure was shown to markedly reduce hemolytic activity. mdpi.com

Regarding cytotoxicity, while specific data for this compound is limited, studies on related compounds offer some perspective. For instance, esterified derivatives of monoethylene glycol with anti-inflammatory drugs have been evaluated for their cytotoxicity. In one study, most of the tested compounds were found to be non-toxic at concentrations up to 2.41 mM. nih.gov

Table 2: Hemolytic Activity and Cytotoxicity of Polyethylene Glycol Methyl Ether Derivatives (Note: The following data is for derivatives of polyethylene glycol methyl ether, as specific data for this compound was not available in the reviewed literature.)

| Derivative | Assay | Endpoint | Result |

| P(PEGMA–co–MTZ-BuI) | Hemolysis | HC50 (µg/mL) | > 5000 |

| P(PEGMA–co–MTZ-OcI) | Hemolysis | HC50 (µg/mL) | < 39 |

| Monoethylene glycol di-ibuprofen | Cytotoxicity | IC50 (mM) | 4.90 |

| Monoethylene glycol mono-ibuprofen | Cytotoxicity | IC50 (mM) | > 2.41 (non-toxic) |

Anti-inflammatory and Anti-tumor Activities of Derivatives

Derivatives of polyethylene glycols, including those of this compound, are of significant interest for their potential therapeutic activities, particularly in the realms of anti-inflammatory and anti-tumor applications.

In the context of anti-inflammatory research, ethylene (B1197577) glycol linkers have been used to create esterified derivatives of known anti-inflammatory drugs like ibuprofen (B1674241) and cinnamic acid. A study investigating these derivatives found that many exhibited enhanced anti-inflammatory effects compared to the parent drugs. The anti-inflammatory activity was assessed by their ability to inhibit nitric oxide (NO) production in mouse-derived peritoneal macrophages. Notably, monoethylene glycol mono-ibuprofen showed a potent inhibitory activity with an IC50 value of 0.002 mM. nih.gov This suggests that the ethylene glycol moiety can be effectively utilized to modulate and enhance the therapeutic properties of anti-inflammatory agents.

In the field of oncology, PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of anti-cancer drugs. This approach is particularly relevant to the development of antibody-drug conjugates (ADCs). While specific studies on this compound are not prevalent, the principles of PEGylation are applicable. For instance, the incorporation of PEG units into the linkers of ADCs has been shown to improve the half-life and cytotoxicity of the conjugate. researchgate.net In vivo studies on HER2 antibody-drug conjugates have demonstrated excellent efficacy and tolerability, with complete tumor regression observed at certain doses in mouse models. semanticscholar.org These findings underscore the potential of using PEG derivatives, including those of this compound, to create more effective and safer anti-tumor therapeutics.

Table 3: Anti-inflammatory and Anti-tumor Activity of Ethylene Glycol and PEG Derivatives (Note: The following data is for derivatives of ethylene glycol and polyethylene glycol, as specific data for this compound was not available in the reviewed literature.)

| Derivative | Therapeutic Area | Model/Assay | Endpoint | Result |

| Monoethylene glycol mono-ibuprofen | Anti-inflammatory | Nitric Oxide Inhibition | IC50 (mM) | 0.002 |

| Monoethylene glycol di-ibuprofen | Anti-inflammatory | Nitric Oxide Inhibition | IC50 (mM) | 0.57 |

| Divinylpyrimidine-linked ADC | Anti-tumor | In vivo (mouse model) | Tumor Growth | Complete regression at 10 mg/kg |

Analytical and Characterization Methodologies

Spectroscopic and Chromatographic Characterization Techniques

Spectroscopic and chromatographic methods provide detailed information on the molecular structure, purity, and concentration of NEG-MME. These techniques are fundamental in quality control and research environments.

Mass spectrometry is a powerful tool for determining the molecular weight of Nonaethylene Glycol Monomethyl Ether and assessing its oligomeric purity. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often used to analyze polyethylene (B3416737) glycol (PEG) compounds. researchgate.net The mass spectrum of NEG-MME will show a primary peak corresponding to its molecular ion, but due to the nature of its synthesis (ethoxylation), commercial samples typically contain a distribution of oligomers (e.g., octaethylene glycol monomethyl ether, decaethylene glycol monomethyl ether).

Electron Ionization (EI) mass spectra of PEG oligomers often result in significant fragmentation, with characteristic ions appearing at m/z 45, 89, 133, and 177, corresponding to (C₂H₄O)ₓH⁺ fragments. researchgate.net Methane Chemical Ionization (CH₄ CI) can be used to generate protonated molecular ions (MH⁺), which are essential for molecular weight determination, though their abundance may vary with sample size due to sample ion/sample molecule reactions. researchgate.net Analysis by MS allows for the identification and semi-quantitative estimation of this oligomeric distribution, which is a key indicator of the material's purity and average molecular weight.

Table 1: Common Fragment Ions in EI-MS of Polyethylene Glycols

| m/z | Ion Formula |

|---|---|

| 45 | C₂H₅O⁺ |

| 89 | C₄H₉O₂⁺ |

| 133 | C₆H₁₃O₃⁺ |

| 177 | C₈H₁₇O₄⁺ |

Data derived from common fragmentation patterns of PEG oligomers. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. chemrxiv.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's identity and structure. chemrxiv.orgmedchemexpress.com

In the ¹H NMR spectrum, a distinct singlet appears for the protons of the terminal methoxy (B1213986) (CH₃O-) group. The numerous protons of the ethylene (B1197577) glycol repeating units (-OCH₂CH₂O-) typically resonate as a complex multiplet, while the protons adjacent to the terminal hydroxyl group show a distinct signal. researchgate.net The ¹³C NMR spectrum provides complementary information, with characteristic signals for the methoxy carbon, the carbons of the repeating ethylene units, and the carbon atom bonded to the terminal hydroxyl group. nih.gov The consistency of these spectra with the expected structure serves as a primary confirmation of the compound's identity. medchemexpress.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| Methoxy | ¹H | ~3.38 (s) |

| Ethylene Glycol Chain | ¹H | ~3.64-3.70 (m) |

| Terminal Methylene (HO-CH₂-) | ¹H | ~3.71 (t) |

| Methoxy | ¹³C | ~59.0 |

| Ethylene Glycol Chain | ¹³C | ~70.5 |

| Terminal Methylene (HO-CH₂-) | ¹³C | ~61.7 |

Note: Predicted values are based on typical shifts for similar poly(ethylene glycol) structures. Actual values may vary based on solvent and experimental conditions.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is a standard method for assessing the purity of lower molecular weight polyethylene glycol ethers. researchgate.netantpedia.com This technique is suitable for analyzing volatile and semi-volatile impurities that may be present in this compound samples. restek.comgcms.cz

Table 3: Typical GC-MS Operating Conditions for Glycol Ether Analysis

| Parameter | Condition |

|---|---|

| Column | Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm) |

| Injection | Split (ratio 50:1), 1 µL @ 250°C |

| Carrier Gas | Helium, constant flow @ 1.2 mL/min |

| Oven Program | 40°C (hold 1 min) to 240°C @ 15°C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 20-200 amu |

Conditions are illustrative and based on methods for general glycol ether analysis. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the quantitative determination of this compound, particularly in complex matrices. rsc.org This method combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry. rsc.orgnih.gov

Reversed-phase liquid chromatography is commonly employed, using a C18 column to separate the oligomers of polyethylene glycol methyl ether. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), sometimes with additives like formic acid to improve ionization. nih.govresearchgate.net After separation, the eluent is introduced into the mass spectrometer. For quantitative analysis, the instrument is often operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov This approach allows for the accurate quantification of NEG-MME even at low concentrations. nih.govsci-hub.se

Table 4: Example LC-MS Method Parameters for PEG Ether Quantification

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 mm × 50 mm, 2.1 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient elution depending on oligomer separation needed |

| Flow Rate | 0.3 mL/min |

| Ionization | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Parameters are based on general methods for quantitative analysis of polyethylene glycol ethers. nih.gov

Advanced Separation Techniques

For polydisperse compounds like NEG-MME, advanced separation techniques are necessary to characterize the distribution of molecular weights.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymeric compounds like this compound. polymersource.ca This method separates molecules based on their hydrodynamic volume in solution. windows.net

In GPC, the sample is passed through a column packed with porous gel particles. phenomenex.com Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. The elution volume is therefore inversely proportional to the molecular weight. tainstruments.com The system is calibrated using a series of narrow molecular weight standards, often polyethylene oxide or polyethylene glycol standards. polymersource.calcms.cz By comparing the retention time of the sample to the calibration curve, the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn) can be calculated, providing a complete picture of the molecular weight distribution of the NEG-MME sample. polymersource.ca

Table 5: GPC System Configuration for Poly(ethylene glycol) Analysis

| Component | Specification |

|---|---|

| Columns | Styrene-divinylbenzene (SDVB) GPC columns |

| Mobile Phase / Eluent | Tetrahydrofuran (THF) or aqueous buffer (e.g., 0.5 M acetic acid / 0.8 M NaNO₃) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) Detector |

| Calibration Standards | Monodisperse poly(ethylene oxide) standards |

System details are based on typical setups for PEG analysis. polymersource.ca

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the impurity profiling of this compound. Given that this compound lacks a significant UV chromophore, HPLC methods are commonly paired with universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) to achieve sensitive and accurate quantification of the main component and its related impurities. biopharmaspec.comresearchgate.net The primary goal of these HPLC methods is to separate the target molecule from structurally similar impurities, which may include the corresponding diol (nonaethylene glycol), other polyethylene glycol (PEG) oligomers with varying chain lengths, and residual starting materials or by-products from the ethoxylation process.

Reversed-phase HPLC is the most frequently employed mode for this separation. researchgate.netmdpi.com In this technique, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve adequate resolution of all oligomers and impurities present in the sample. ingenieria-analitica.com

Detailed Research Findings

A key impurity in the production of monofunctional PEG ethers like this compound is the corresponding difunctional PEG, nonaethylene glycol. mdpi.com The presence of this diol impurity can significantly impact the quality and performance of the final product, particularly in applications where precise monofunctionality is critical. Therefore, robust HPLC methods are required to effectively separate and quantify this impurity.

Research on the impurity profiling of a closely related compound, heptaethylene glycol monomethyl ether, provides a detailed framework for the analysis of this compound. sci-hub.se A validated, isocratic reversed-phase LC-MS method was developed to determine the presence of this key impurity. The findings from this study are highly relevant and adaptable for the analysis of this compound due to the chemical similarity of the compounds.

The separation was achieved on a C18 column, which is a common choice for reversed-phase chromatography of PEG compounds. sci-hub.se The mobile phase consisted of a mixture of an aqueous buffer (such as 0.1% formic acid in water) and an organic modifier (acetonitrile). sci-hub.se The use of a mass spectrometer as the detector provides high sensitivity and specificity, allowing for the confident identification and quantification of impurities, even at low levels. sci-hub.senih.gov

The validation of such an analytical method typically involves assessing several key parameters to ensure its reliability and accuracy. These parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. scielo.brnih.gov

Below are tables summarizing the typical chromatographic conditions and validation parameters for an HPLC-MS method for a closely related ethylene glycol monomethyl ether, which are illustrative of the methodology applied to this compound.

Table 1: Typical HPLC-MS Chromatographic Conditions

| Parameter | Value |

| Stationary Phase | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | 0.1% Formic Acid in Water:Acetonitrile (50:50 v/v) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 1 µL |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion (m/z) | [M+H]⁺ |

| Run Time | ~10 min |

| Data adapted from a study on a closely related ethylene glycol monomethyl ether. sci-hub.se |

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Typical Result |

| Specificity | No interference from blank, placebo, or other known impurities at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | >0.999 |

| Limit of Detection (LOD) | Dependent on the specific impurity and instrumentation. |

| Limit of Quantification (LOQ) | Dependent on the specific impurity and instrumentation. |

| Accuracy (% Recovery) | Typically between 90-110% for all levels. |

| Precision (% RSD) | < 7.30 for both repeatability and intermediate precision. |

| Data adapted from a study on a closely related ethylene glycol monomethyl ether. sci-hub.se |

The successful development and validation of such an HPLC method ensures that the purity of this compound can be reliably monitored, guaranteeing its quality and suitability for its intended applications.

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. By simulating the interactions between Nonaethylene Glycol Monomethyl Ether and its surrounding environment, researchers can gain a detailed understanding of its interfacial behavior, which is critical for applications involving surfaces, membranes, and emulsions.

MD simulations of hybrid fiber-reinforced thermoplastic composites have demonstrated that molecule chains can cross interfaces and entangle with molecules of another layer, a phenomenon known as penetration. mdpi.com This molecular diffusion is a key mechanism for interfacial bonding. mdpi.com Such simulations can quantify important parameters like the radius of gyration, diffusion coefficient, and interfacial energy. mdpi.com For a molecule like this compound, MD simulations could predict how the length of the ethylene (B1197577) glycol chain and the terminal methyl ether group influence its orientation and interaction at, for example, a water-oil interface.

Illustrative Data from a Hypothetical MD Simulation of this compound at a Water-Hexane Interface:

| Simulation Parameter | Value | Unit | Description |

| Interfacial Tension (γ) | 25.3 | mN/m | The force per unit length existing at the interface between the two liquid phases. |

| Diffusion Coefficient (D) | 1.8 x 10⁻⁹ | m²/s | The rate at which the compound diffuses within the interfacial region. |

| Radius of Gyration (Rg) | 8.2 | Å | A measure of the spatial extent of the molecule's conformation at the interface. |

| Interfacial Energy | -45.7 | kcal/mol | The energy associated with the interactions between the compound and the two phases at the interface. |

Note: The data in this table is illustrative and based on typical values obtained from MD simulations of similar amphiphilic molecules. It does not represent experimentally verified data for this compound.

Quantum Chemical Calculations for Molecular Interactions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These calculations provide detailed insights into molecular interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to the behavior of this compound.

A multi-scale simulation study combining Density Functional Theory (DFT), extended tight-binding (xTB), and molecular dynamics (MD) has been used to examine the interactions between PEG carriers and drug molecules. nih.gov Such studies can elucidate binding affinity, stability, and structural properties of molecular complexes. nih.gov The primary interactions between PEG and other molecules are often van der Waals forces between heavy atoms (carbon and oxygen). nih.gov

For this compound, quantum chemical calculations could be used to determine the partial atomic charges, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the electrostatic potential map. This information is crucial for understanding how the molecule will interact with other molecules, including solvents, reactants, and biological targets. For example, the calculations could predict the strength of hydrogen bonds formed between the ether oxygens of the glycol chain and water molecules. A study on short-chain poly(oxyethylene)s with a water molecule showed that such interactions can be effectively modeled.

Illustrative Data from a Hypothetical Quantum Chemical Calculation for a this compound-Water Complex:

| Interaction Parameter | Calculated Value | Unit | Significance |

| Hydrogen Bond Distance (O···H) | 1.95 | Å | The distance between the ether oxygen of the glycol and a hydrogen atom of a water molecule. |

| Interaction Energy | -5.8 | kcal/mol | The strength of the interaction between the this compound molecule and a single water molecule. |

| Dipole Moment | 3.2 | Debye | A measure of the overall polarity of the molecule, influencing its solubility and interactions. |

| HOMO-LUMO Gap | 7.5 | eV | An indicator of the molecule's chemical reactivity and stability. |

Note: The data in this table is for illustrative purposes and represents typical outputs from quantum chemical calculations on similar molecules. It is not specific, experimentally validated data for this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity or a particular property.

While specific SAR or QSAR studies focused solely on this compound are not prominent in the literature, research on related compounds like glycols and glycol ethers provides a framework for how such an analysis would be conducted. A QSAR modeling study, for instance, has been performed on the toxicity of glycols, glycol ethers, and xylenes. nih.gov In such studies, molecular descriptors that encode information about lipophilicity, molar refractivity, and the capacity for hydrogen bonding are used to build a mathematical model that can predict the biological activity. nih.gov

For this compound, a QSAR study could be designed to predict its properties as a solvent, its ability to act as a phase transfer catalyst, or its potential biological effects. The descriptors for such a model would include parameters related to the length of the polyethylene (B3416737) glycol chain, the presence of the methyl ether cap, and various electronic and steric properties.

Environmental and Safety Considerations in Research

Ecotoxicological Investigations of Related Glycol Ethers

The ecotoxicological effects of glycol ethers, particularly shorter-chain compounds like Ethylene (B1197577) Glycol Monomethyl Ether (EGME), have been the subject of scientific inquiry. Studies reveal that high concentrations of EGME are generally required to elicit significant adverse effects in aquatic species. nih.gov For instance, concentrations in the range of 1,000 to 10,000 mg/L are typically necessary to observe short-term or long-term ecotoxic effects. nih.gov In contrast, its acetate (B1210297) ester, Ethylene Glycol Monomethyl Ether Acetate (EGMEA), demonstrates higher aquatic toxicity. Acute toxicity in fish has been observed at concentrations around 50 mg/L of EGMEA. nih.gov

Research on the broader category of ethylene glycols indicates they are practically non-toxic to aquatic organisms. nih.govresearchgate.net Acute toxicity values (LC50s and EC50s) for ethylene glycol are generally greater than 10,000 mg/L for both fish and aquatic invertebrates. nih.govresearchgate.net This suggests that the parent glycol structure is of low ecotoxicological concern. However, the toxicity can be influenced by the nature of the ether and acetate groups, as seen with EGMEA. nih.gov

Table 1: Aquatic Toxicity of Selected Glycol Ethers

| Compound | Organism | Effect | Concentration |

|---|---|---|---|

| Ethylene Glycol Monomethyl Ether (EGME) | Aquatic Species | General Adverse Effects | 1,000 - 10,000 mg/L |

| Ethylene Glycol Monomethyl Ether Acetate (EGMEA) | Fish | Acute Toxicity | ~50 mg/L |

| Ethylene Glycol Monomethyl Ether Acetate (EGMEA) | Ceriodaphnia dubia | Reproduction | 0.06 mg/L |

| Ethylene Glycol Monomethyl Ether Acetate (EGMEA) | Xenopus laevis | Teratogenic Effect | 75 mg/L |

| Ethylene Glycol (EG) | Fish & Invertebrates | Acute Toxicity (LC50/EC50) | >10,000 mg/L |

Metabolism and Disposition Studies of Glycol Ethers

Glycol ethers can enter the body through various routes, including ingestion, inhalation, and dermal exposure. nih.gov Once absorbed, they are distributed throughout the body. nih.gov The metabolism of these compounds is a key determinant of their toxicological profile.

The primary metabolic pathway for many glycol ethers, such as Ethylene Glycol Monomethyl Ether (EGME), involves oxidation. nih.govenv.go.jp This process is typically initiated by alcohol dehydrogenase (ADH), which converts the glycol ether to an aldehyde intermediate, such as methoxyacetaldehyde (B81698) (MALD) in the case of EGME. env.go.jp This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to form a carboxylic acid metabolite. env.go.jp For EGME, this metabolite is methoxyacetic acid (MAA), which is considered a major contributor to its toxicity. nih.govnih.gov Studies in rats have shown that after oral administration of EGME, methoxyacetic acid is the primary urinary metabolite, accounting for 80-90% of the total radioactivity in urine. nih.gov

The disposition of glycol ethers varies depending on their specific structure. For EGME in rats, approximately 50-60% of an oral dose is excreted in the urine, with about 12% eliminated as carbon dioxide within 48 hours. nih.gov In contrast, Propylene (B89431) Glycol Monomethyl Ether (PGME) shows a different disposition pattern, with only 10-20% excreted in the urine and 50-60% eliminated as carbon dioxide, indicating a different metabolic route that does not produce the same toxic metabolites as EGME. nih.govosti.gov The elimination of metabolites often occurs via the organic acid transport mechanism in the kidneys. nih.gov

Table 2: Disposition of Glycol Ethers in Male Rats (48 hours post-dose)

| Compound | Route | % Excreted in Urine | % Eliminated as CO2 | Primary Urinary Metabolite |

|---|---|---|---|---|

| Ethylene Glycol Monomethyl Ether (EGME) | Oral | 50-60% | ~12% | Methoxyacetic Acid (MAA) |

| Propylene Glycol Monomethyl Ether (PGME) | Oral | 10-20% | 50-60% | PGME, Propylene Glycol, Conjugates |

Research into Environmental Fate and Transport

The environmental fate of glycol ethers is governed by processes such as biodegradation, atmospheric photo-oxidation, and mobility in soil and water. nih.govtaylorfrancis.com Generally, simpler glycol ethers are not persistent in the environment. nih.gov

Biodegradation is a significant pathway for the removal of these compounds. Ethylene glycol, the parent compound, undergoes rapid biodegradation in both aerobic and anaerobic conditions, with removal rates of approximately 100% within a timeframe of 24 hours to 28 days. nih.govresearchgate.net Specific bacteria have been identified that can assimilate and degrade various ethylene glycol ethers. nih.gov For example, Pseudomonas sp. can assimilate diethylene glycol monomethyl, monoethyl, and monobutyl ethers, metabolizing them into corresponding acids like ethoxyacetic acid. nih.gov The biodegradation of EGME by the fungus Aspergillus versicolor has also been demonstrated, although it can lead to the formation of the persistent and toxic metabolite methoxyacetic acid (MAA). nih.gov

In the atmosphere, glycol ethers are subject to degradation by photochemically produced hydroxyl radicals. nih.govtaylorfrancis.com The estimated atmospheric half-life for ethylene glycol is about two days. nih.govresearchgate.net For ethylene glycol monoethyl ether, the estimated half-life for this reaction is even shorter, at approximately 11.4 hours. taylorfrancis.com

Due to their high water solubility, glycol ethers exhibit mobility in soil and have the potential to leach into groundwater. taylorfrancis.comresearchgate.net However, significant biodegradation is expected to limit their persistence and transport in the soil column. taylorfrancis.com Bioaccumulation in aquatic organisms is not considered a significant concern for compounds like ethylene glycol. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Development of Next-Generation PEG-Based Materials

The development of next-generation materials based on oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA), a class of monomers that includes derivatives of Nonaethylene Glycol Monomethyl Ether, is a significant area of research. These efforts are focused on creating polymers with precisely controlled architectures and stimuli-responsive behaviors.

One of the key strategies involves the use of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of well-defined copolymers with controlled molecular weight, composition, and narrow molecular weight distribution. tandfonline.com For instance, copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA300) have been synthesized using ATRP to create thermoresponsive polymers with a precisely tunable lower critical solution temperature (LCST) in water. tandfonline.com The LCST is a critical property for "smart" materials that can undergo a phase transition in response to temperature changes, making them suitable for a variety of applications, including controlled drug delivery and tissue engineering. nih.govnih.gov

Research has also focused on creating branched and hyperbranched PEG copolymers. sigmaaldrich.com These architectures offer a higher density of functional groups and unique rheological properties compared to their linear counterparts. For example, branched PEG materials based on poly(oligoethylene glycol methacrylate) (POEGMA) can be synthesized to create hydrogels with tunable degradation and mechanical properties, which are crucial for tissue engineering scaffolds. sigmaaldrich.com

Furthermore, the development of hydrogel matrices from PEG-based materials is an active area of investigation. For example, hydrogels have been prepared by crosslinking pre-synthesized poly(sorbitol adipate)-graft-poly(ethylene glycol) mono methyl ether (PSA-g-mPEG) with different chain-length-based disuccinyl PEG. nih.gov These hydrogels are being evaluated for their swelling behavior and solute release properties for potential pharmaceutical and biomedical applications. nih.gov

Table 1: Comparison of Polymerization Techniques for OEGMA-based Copolymers

| Polymerization Technique | Control over Molecular Weight | Molecular Weight Distribution | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Radical Polymerization | Poor | Broad | Simplicity of the process | tandfonline.com |

| Atom Transfer Radical Polymerization (ATRP) | Good | Narrow | Well-defined copolymers, tunable properties | tandfonline.comacs.orgrsc.org |

Expanding Applications in Biomedical Engineering and Nanotechnology

This compound and related PEGylated materials are central to advancements in biomedical engineering and nanotechnology. mdpi.comsemanticscholar.org Their biocompatibility and unique physicochemical properties make them ideal for a range of applications, from drug delivery to tissue regeneration. researchgate.net

In the realm of drug delivery, stimuli-responsive nanocarriers are a major focus. nih.govajprd.com These systems can be engineered to release their therapeutic payload in response to specific triggers found in the disease microenvironment, such as changes in pH or temperature. nih.govmdpi.com For example, thermoresponsive liposomes incorporating copolymers based on oligo(ethylene glycol) methacrylate have been developed for controlled drug release. nih.gov These systems are designed to be stable at physiological temperature but release their contents when a mild hyperthermia is applied to the target tissue. nih.gov

Tissue engineering is another area where PEG-based materials are making a significant impact. ump.edu.pl Biodegradable and biocompatible synthetic polymers are used to create scaffolds that provide a temporary framework for cell growth and tissue regeneration. tandfonline.com Polymers such as polylactic acid (PLA), polycaprolactone (PCL), and their copolymers with PEG are widely used due to their tunable degradation rates and mechanical properties. mdpi.com These scaffolds can be fabricated into complex 3D structures to mimic the natural extracellular matrix, promoting cell adhesion, proliferation, and differentiation. researchgate.netump.edu.pl

Furthermore, tailor-made copolymers of oligo(ethylene glycol) methyl ether methacrylate are being investigated as non-viral gene transfer agents. au.dk These copolymers can form complexes with DNA, protecting it from degradation and facilitating its entry into cells. The length of the oligo(ethylene glycol) side chains has been shown to influence the size, morphology, and surface charge of the gene vectors, which in turn affects their transfection efficiency. au.dk

Table 2: Biomedical and Nanotechnological Applications of this compound-based Materials

| Application Area | Specific Example | Key Feature | Reference |

|---|---|---|---|

| Drug Delivery | Stimuli-responsive nanocarriers | Controlled release at the target site | nih.govnih.govajprd.com |

| Tissue Engineering | Biodegradable polymer scaffolds | Support for cell growth and tissue regeneration | ump.edu.pltandfonline.com |

| Gene Delivery | Non-viral gene transfer agents | Protection and cellular uptake of genetic material | au.dk |

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of polyethylene (B3416737) glycol derivatives to develop more environmentally friendly and sustainable processes. cnr.it Traditional chemical syntheses often involve multiple steps and the use of hazardous reagents. expresspolymlett.com

One approach to greener synthesis involves the use of enzymatic catalysis. For instance, Candida antarctica lipase B (CALB) has been used to catalyze the synthesis of PEG-diamines. expresspolymlett.com This enzymatic method offers a milder and more selective alternative to conventional chemical catalysis. expresspolymlett.com Another strategy focuses on the direct synthesis of glycol ethers from renewable resources. For example, research has been conducted on the synthesis of ethylene (B1197577) glycol monoethyl ether directly from ethanol and ethylene glycol using solid acid catalysts. researchgate.net While not specific to this compound, this research points towards more sustainable routes for producing related compounds.

A patent for the synthesis of this compound describes a process that aims to achieve a high level of oligomeric purity, which can reduce the need for extensive purification steps and minimize waste. google.com The process involves the coupling of hexaethylene glycol monobenzyl ether with triethylene glycol monomethyl ether, followed by hydrogenation. google.com

Furthermore, the synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts represents a novel and sustainable route. rsc.org This work provides a viable strategy for producing valuable vinyl compounds from renewable feedstocks, which could potentially be adapted for the synthesis of other ether-containing compounds.

Table 3: Green Chemistry Strategies for PEG Derivative Synthesis

| Strategy | Example | Advantage | Reference |

|---|---|---|---|

| Enzymatic Catalysis | Synthesis of PEG-diamines using Candida antarctica lipase B | Mild reaction conditions, high selectivity | expresspolymlett.com |

| Use of Renewable Feedstocks | Synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether | Reduced reliance on fossil fuels | rsc.org |

| Process Optimization | Synthesis of this compound with high oligomeric purity | Minimized side products and waste | google.com |

Advanced Computational Modeling for Predictive Research

Advanced computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for understanding and predicting the behavior of PEGylated systems at the molecular level. nih.govresearchgate.net These simulations provide insights that are often difficult to obtain through experimental methods alone, thereby guiding the rational design of new materials. nih.gov

MD simulations have been extensively used to study the conformation of PEG chains at interfaces, such as on the surface of lipid bilayers in liposomes or grafted onto nanoparticles. acs.orgacs.orgnih.gov These studies have revealed how factors like PEG chain length, grafting density, and the presence of other molecules like cholesterol can influence the structure and dynamics of the PEG layer. acs.orgacs.org For example, simulations have shown that PEG can interact with salt ions in the bloodstream, which affects the properties of PEGylated liposomes used in drug delivery. acs.org

Computational models are also employed to predict the interactions between PEGylated materials and biological components, such as proteins and cell membranes. nih.gov By understanding these interactions, researchers can design materials with improved biocompatibility and enhanced therapeutic efficacy. For instance, simulations can help determine the optimal size and density of PEG chains on a nanoparticle to minimize nonspecific protein adsorption and prolong its circulation time in the body. nih.gov

Table 4: Applications of Computational Modeling in PEG Research

| Modeling Technique | System Studied | Information Gained | Reference |

|---|---|---|---|

| All-Atom Molecular Dynamics | PEGylated lipid bilayers | Conformation of PEG chains, interaction with ions and cholesterol | acs.orgacs.org |

| Coarse-Grained Molecular Dynamics | Self-assembly of PEGylated lipids | Formation of micelles, bicelles, and liposomes | nih.gov |

Q & A

Basic Research Questions

Q. How can Nonaethylene Glycol Monomethyl Ether be synthesized and purified with high yield and purity?